2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been identified as selective cb2 receptor agonists .
Mode of Action
If it acts similarly to other CB2 receptor agonists, it may bind to the CB2 receptor and induce a cellular response .
Biochemical Pathways
CB2 receptor agonists generally affect inflammatory and neuropathic pain pathways .
Result of Action
Cb2 receptor agonists are generally associated with the treatment of inflammatory and neuropathic pain .
Biochemical Analysis
Biochemical Properties
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific receptor proteins, modulating their signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, this compound can affect metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects. For instance, this compound has been observed to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(oxan-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPKLIJURBQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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